molecular formula C10H5BrFNO3 B13517326 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid

Katalognummer: B13517326
Molekulargewicht: 286.05 g/mol
InChI-Schlüssel: YEQYNCMDEMKRJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid is a heterocyclic compound featuring an isoxazole ring substituted with a carboxylic acid group at position 3 and a 5-bromo-2-fluorophenyl group at position 3. The bromo and fluoro substituents impart distinct electronic and steric properties, making this compound a candidate for pharmaceutical and materials science applications. Its synthesis likely involves cycloaddition-condensation reactions, similar to other isoxazole derivatives, but optimized for halogenated substrates .

Eigenschaften

Molekularformel

C10H5BrFNO3

Molekulargewicht

286.05 g/mol

IUPAC-Name

5-(5-bromo-2-fluorophenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C10H5BrFNO3/c11-5-1-2-7(12)6(3-5)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)

InChI-Schlüssel

YEQYNCMDEMKRJW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)C2=CC(=NO2)C(=O)O)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes or Alkenes

One of the most efficient and regioselective methods to prepare 3,5-disubstituted isoxazoles involves the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes bearing appropriate substituents.

  • Nitrile Oxide Generation: Nitrile oxides are typically generated in situ from halogenoximes or oxime precursors under mild conditions.
  • Cycloaddition Partner: Alkynes or alkenes substituted with bromine and fluorine groups on the phenyl ring serve as dipolarophiles.
  • Regioselectivity Control: Using alkenes with leaving groups (e.g., bromine) can enhance regioselectivity towards the desired 5-substituted isoxazole.

For example, a metal-free one-pot cycloaddition using halogenoximes and functionalized alkenes in the presence of bases such as triethylamine or sodium bicarbonate in ethyl acetate solvent has been demonstrated to yield 5-substituted isoxazoles with good to excellent yields (up to 95%) on scales up to 100 grams.

Halogenation and Fluorination of Phenyl Precursors

Representative Synthesis Protocol (Literature-Informed)

Step Reagents/Conditions Description Yield (%)
1. Preparation of 5-bromo-2-fluorophenyl alkyne or alkene Starting from 5-bromo-2-fluorophenyl halide, Sonogashira coupling or Heck reaction to introduce alkyne/alkene functionality Formation of dipolarophile with correct substitution 70-85
2. Generation of nitrile oxide From halogenoxime precursor, using base (e.g., triethylamine) in ethyl acetate In situ generation of nitrile oxide for cycloaddition -
3. [3+2] Cycloaddition Reaction of nitrile oxide with alkyne/alkene in EtOAc at room temperature or mild heating Formation of isoxazole ring with regioselectivity 69-95
4. Hydrolysis Treatment with lithium hydroxide or aqueous base to convert ester to carboxylic acid Formation of 5-(5-bromo-2-fluorophenyl)isoxazole-3-carboxylic acid 80-90

Yields and conditions may vary depending on substrate purity and scale.

Comparative Analysis of Preparation Routes

Method Advantages Limitations Typical Yield References
One-pot metal-free [3+2] cycloaddition using halogenoximes and functionalized alkenes Environmentally benign, catalyst-free, scalable, regioselective Requires precise control of stoichiometry, possible nitrile oxide dimerization 69-95% ,
Stepwise halogenation followed by isoxazole formation Allows selective substitution, well-established chemistry Multi-step, longer synthesis time Variable
Hydrolysis of ester precursors Straightforward conversion to acid Requires ester intermediate 80-90%

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted isoxazoles, while oxidation and reduction can lead to different functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways depend on the specific biological context and the target molecules involved .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The following table compares key structural analogues:

Compound Name Substituents on Phenyl Ring Isoxazole Position Key Features Reference
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid 5-Br, 2-F 3-COOH Dual halogenation; high polarity Target Compound
5-(4-Carboxyphenyl)isoxazole-3-carboxylic acid (11d) 4-COOH 3-COOH Enhanced solubility due to -COOH
5-(2-Methoxyphenyl)isoxazole-3-carboxylic acid (11e) 2-OCH₃ 3-COOH Electron-donating group; lower reactivity
5-(4-Nitrophenyl)isoxazole-3-carboxylic acid (11h) 4-NO₂ 3-COOH Strong electron-withdrawing group
5-(3,5-Di-tert-butylphenyl)isoxazole-3-carboxylic acid (11l) 3,5-(t-Bu)₂ 3-COOH Steric hindrance; lipophilic
5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid 2,4-F₂ 3-COOH Dual fluorination; improved metabolic stability

Key Observations :

  • Steric Effects : Bulky substituents (e.g., tert-butyl in 11l) reduce reactivity in hydrogenation or coupling reactions, whereas the target compound’s smaller halogens allow easier functionalization .

Physical and Chemical Properties

  • Solubility : The carboxylic acid group enhances water solubility, but bromo and fluoro substituents increase hydrophobicity compared to 11d (4-COOH) .
  • Melting Points: Halogenated derivatives (e.g., 11h with NO₂) typically exhibit higher melting points due to stronger intermolecular forces. The target compound’s melting point is expected to exceed 200°C, similar to 5-(3-bromophenyl)isoxazole-3-carboxylic acid (CAS 887979-15-9) .

Biologische Aktivität

5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring with a carboxylic acid group and a brominated fluorophenyl substituent. This unique structure is expected to confer distinct chemical and biological properties, making it a valuable candidate for further research.

Structural Formula

  • Chemical Formula : C10_{10}H6_{6}BrFNO2_2
  • Molecular Weight : 276.06 g/mol

Anticancer Activity

Recent studies indicate that 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Key Findings:

  • IC50 Values : The compound has shown IC50 values ranging from 5.76 µg/mL to 34.64 µg/mL against different cancer cell lines, indicating potent antiproliferative effects.
  • Mechanism of Action : It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells, as evidenced by annexin V assays.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be fully established.

Comparison of Antimicrobial Activities:

CompoundMIC (µg/mL)Bacterial Strain
5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acidTBDTBD
Control (e.g., Isoniazid)0.25Mycobacterium tuberculosis
Control (e.g., Ciprofloxacin)2Staphylococcus aureus

The biological effects of 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic acid can be attributed to its interaction with specific molecular targets within cells. The carboxylic acid group is believed to mimic natural substrates, allowing for competitive inhibition of key enzymes involved in metabolic pathways relevant to cancer cell survival and proliferation.

Detailed Mechanisms:

  • Cell Cycle Arrest : The compound promotes G2/M phase arrest, preventing cancer cells from dividing.
  • Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
  • Enzyme Inhibition : Potential inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell regulation.

Antiproliferative Studies

A series of fluorophenyl-isoxazole derivatives were synthesized and tested for anticancer activity. Among these, this compound was highlighted for its ability to significantly reduce α-fetoprotein secretion in Hep3B cells, suggesting an impact on tumor marker expression.

Cell Cycle Analysis

Flow cytometry analysis indicated that treatment with this compound resulted in a notable increase in the percentage of cells arrested in the G2/M phase compared to untreated controls, further supporting its role as a potential anticancer agent.

Comparative Studies

When compared to other isoxazole derivatives, this compound showed superior activity against certain cancer cell lines, emphasizing the importance of structural modifications in enhancing biological efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(5-Bromo-2-fluorophenyl)isoxazole-3-carboxylic Acid?

The synthesis typically involves cyclocondensation of β-diketones with hydroxylamine derivatives to form the isoxazole ring, followed by halogenation or cross-coupling reactions to introduce the bromo-fluorophenyl moiety. For example, Suzuki-Miyaura coupling using palladium catalysts can incorporate brominated aryl groups (e.g., 5-bromo-2-fluorophenylboronic acid intermediates) . Computational reaction path screening (e.g., via quantum chemical calculations) can optimize reaction conditions and reduce trial-and-error approaches .

Q. How should this compound be characterized to confirm structural integrity?

Use a combination of:

  • NMR spectroscopy : Analyze 1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}, and 11B^{11}\text{B} NMR to verify substituent positions and coupling patterns. Fluorine and bromine substituents induce distinct splitting in aromatic regions .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ for C10_{10}H6_6BrFNO3_3).
  • HPLC : Assess purity (>95% by area normalization) using C18 columns with UV detection at 254 nm .

Q. What are the critical storage conditions to ensure compound stability?

Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxylic acid group or degradation of the isoxazole ring. Similar brominated fluorophenyl derivatives require protection from light and moisture .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in spectroscopic data?

Conflicting NMR signals may arise from dynamic processes (e.g., rotational isomerism) or solvent effects. Employ density functional theory (DFT) to predict chemical shifts and coupling constants, which can validate experimental observations. For example, ICReDD’s workflow integrates computational predictions with experimental validation to identify tautomerism or impurity interactions . Variable-temperature NMR and deuterated solvents (e.g., DMSO-d6_6) can further elucidate conformational dynamics .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Solvent screening : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of halogenated intermediates .
  • Catalyst selection : Palladium/ligand systems (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for brominated aryl groups .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust stoichiometry .

Q. How to address low reproducibility in biological activity assays involving this compound?

  • Purity validation : Ensure >98% purity via HPLC and LC-MS to exclude confounding impurities .
  • Solubility optimization : Test co-solvents (e.g., DMSO:water mixtures) at concentrations <1% to avoid cytotoxicity .
  • Metabolic stability assays : Use liver microsomes to assess degradation pathways and adjust functional groups (e.g., methyl substituents) for enhanced stability .

Data Contradiction Analysis

Q. Conflicting HPLC retention times observed across labs: How to standardize protocols?

  • Column calibration : Use certified reference standards (e.g., 5-(4-Bromophenyl)isoxazole-3-carboxylic acid) to validate retention times .
  • Mobile phase consistency : Maintain pH 2.5–3.0 with 0.1% formic acid in water/acetonitrile gradients to minimize variability .

Q. Unexpected byproducts in Suzuki coupling: Mechanistic insights?

  • Homocoupling artifacts : Trace oxygen or moisture can oxidize boronic acids. Use degassed solvents and rigorous inert conditions .
  • Halogen exchange : Fluorine/bromine substituents may undergo Pd-mediated displacement; minimize by lowering reaction temperature (<80°C) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.